molecular formula C8H11NO3 B12702517 Methoxypropyl cyanoacrylate CAS No. 83460-21-3

Methoxypropyl cyanoacrylate

Cat. No.: B12702517
CAS No.: 83460-21-3
M. Wt: 169.18 g/mol
InChI Key: PFSVSOOFNDBGMO-UHFFFAOYSA-N
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Description

Methoxypropyl cyanoacrylate is a member of the cyanoacrylate family, which is widely known for its use in fast-setting adhesives. This compound is particularly notable for its applications in medical and industrial fields due to its unique properties, such as rapid polymerization and strong adhesive capabilities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methoxypropyl cyanoacrylate is typically synthesized through a base-catalyzed Knoevenagel condensation of alkyl cyanoacetate and formaldehyde. This reaction produces an intermediate low molecular weight polymer, which is then depolymerized under acidic conditions to yield the monomer .

Industrial Production Methods: In industrial settings, the production of this compound involves the same basic synthetic route but on a larger scale. The process is optimized for efficiency and purity, often involving continuous flow reactors and stringent quality control measures to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Methoxypropyl cyanoacrylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Polymerization: High molecular weight polymers.

    Cycloaddition: Substituted dihydropyrans.

    Michael Addition: Glutarate derivatives.

Mechanism of Action

The primary mechanism of action for methoxypropyl cyanoacrylate involves rapid anionic polymerization upon contact with moisture. This polymerization process leads to the formation of strong adhesive bonds. The molecular targets include the surfaces of the materials being bonded, where the cyanoacrylate forms interpenetrating networks that enhance adhesion .

Comparison with Similar Compounds

  • Ethyl cyanoacrylate
  • Butyl cyanoacrylate
  • Octyl cyanoacrylate
  • Isobutyl cyanoacrylate

Comparison: Methoxypropyl cyanoacrylate is unique due to its lower odor and higher biocompatibility compared to other cyanoacrylates. It is particularly favored in medical applications where tissue compatibility and minimal inflammatory response are crucial .

Properties

CAS No.

83460-21-3

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

3-methoxypropyl 2-cyanoprop-2-enoate

InChI

InChI=1S/C8H11NO3/c1-7(6-9)8(10)12-5-3-4-11-2/h1,3-5H2,2H3

InChI Key

PFSVSOOFNDBGMO-UHFFFAOYSA-N

Canonical SMILES

COCCCOC(=O)C(=C)C#N

Origin of Product

United States

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